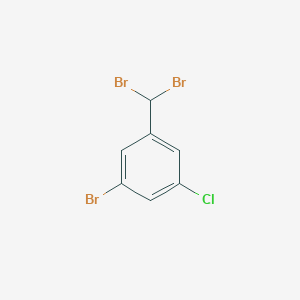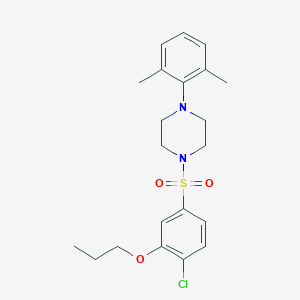
1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine, also known as CPDP, is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine involves the modulation of various neurotransmitters in the brain. It has been shown to increase the levels of serotonin and dopamine, which are neurotransmitters that regulate mood and reward. 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine also blocks the activity of a specific ion channel in the nervous system, which reduces pain sensitivity.
Biochemical and Physiological Effects:
1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can improve mood and reduce anxiety. 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has also been shown to reduce pain sensitivity by blocking the activity of a specific ion channel in the nervous system.
実験室実験の利点と制限
One of the significant advantages of 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is its potential therapeutic applications. It has shown promising results in the treatment of depression and neuropathic pain. However, one of the limitations of 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is its potential side effects, which need to be further studied.
将来の方向性
There are several future directions for the research on 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine. One of the significant areas of research is the identification of the specific molecular targets of 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine. This will help in understanding the mechanism of action of 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine and its potential therapeutic applications.
Another area of research is the development of more potent and selective 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine derivatives. This will help in improving the efficacy and reducing the potential side effects of 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine.
Conclusion:
In conclusion, 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is a promising compound that has shown potential in various scientific research applications. Its potential therapeutic applications in the treatment of depression and neuropathic pain make it an exciting area of research. Further research is needed to understand the mechanism of action of 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine and its potential side effects.
合成法
1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-propoxybenzenesulfonyl chloride with 2,6-dimethylphenylpiperazine in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine.
科学的研究の応用
1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has shown potential in various scientific research applications. One of the significant areas of research is its potential as an antidepressant. Studies have shown that 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine can increase the levels of serotonin in the brain, which is a neurotransmitter that regulates mood. This effect of 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine makes it a potential candidate for the treatment of depression.
Another area of research is the potential use of 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine in the treatment of neuropathic pain. Studies have shown that 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine can reduce pain sensitivity by blocking the activity of a specific ion channel in the nervous system.
特性
IUPAC Name |
1-(4-chloro-3-propoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O3S/c1-4-14-27-20-15-18(8-9-19(20)22)28(25,26)24-12-10-23(11-13-24)21-16(2)6-5-7-17(21)3/h5-9,15H,4,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMSTKVOQZMLTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=C3C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(azepan-1-ylcarbonyl)-6-butyl[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2551500.png)

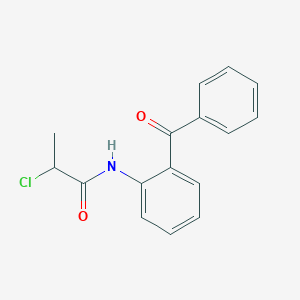
![N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2551505.png)
![N-[[4-(3-chlorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2551506.png)
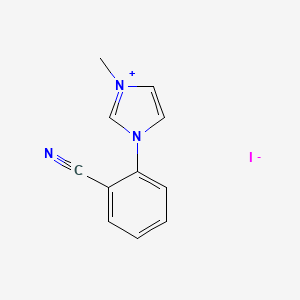
![4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2551508.png)
![1-(2-Methoxypyridin-4-yl)-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperazin-2-one](/img/structure/B2551509.png)
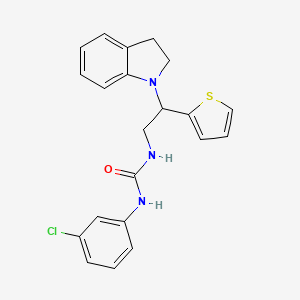
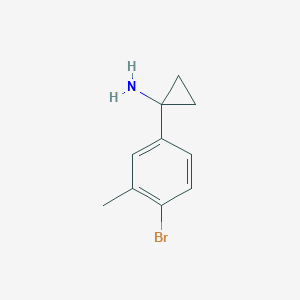
![1-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]-3-ethylthiourea](/img/structure/B2551515.png)

